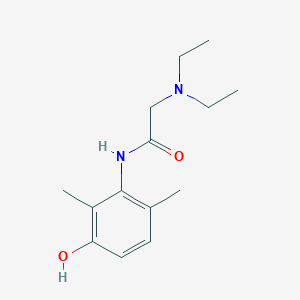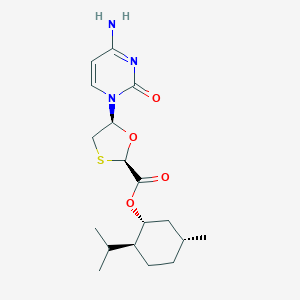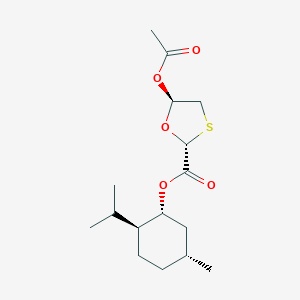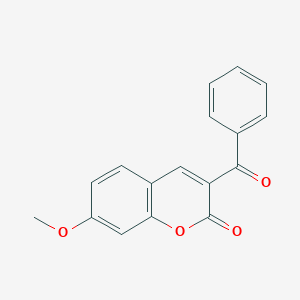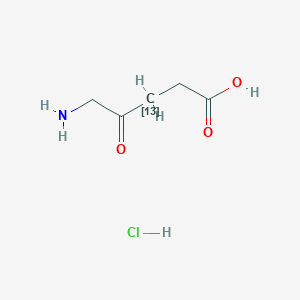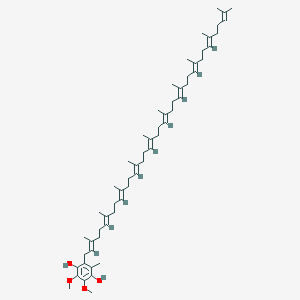
Ubiquinol
Übersicht
Beschreibung
. Coenzyme Q10 is a vital component in the production of cellular energy and functions as a powerful antioxidant. Ubiquinol plays a crucial role in supporting overall health, especially in organs and tissues that require high energy levels, such as the heart, liver, and muscles . The conversion of Coenzyme Q10 to its active form, this compound, is essential for the production of adenosine triphosphate (ATP), the primary source of energy for cellular activities .
Wissenschaftliche Forschungsanwendungen
Ubiquinol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:
Chemie:
Redoxstudien: this compound wird in Studien verwendet, die sich mit Redoxreaktionen und Elektronentransportmechanismen befassen.
Biologie:
Zelluläre Energieproduktion: Die Forschung konzentriert sich auf seine Rolle bei der ATP-Produktion und der mitochondrialen Funktion.
Antioxidative Eigenschaften: Studien untersuchen seine Fähigkeit, freie Radikale zu neutralisieren und Zellen vor oxidativem Schaden zu schützen.
Medizin:
Herz-Kreislauf-Gesundheit: this compound-Supplementierung wird in Studien auf ihr Potenzial untersucht, die Herzgesundheit zu verbessern und das Risiko von Herz-Kreislauf-Erkrankungen zu verringern.
Neurodegenerative Erkrankungen: Die Forschung untersucht seine möglichen Vorteile bei Erkrankungen wie Parkinson und Alzheimer.
Industrie:
Nahrungsergänzungsmittel: this compound wird in Nahrungsergänzungsmitteln aufgrund seiner energiefördernden und antioxidativen Eigenschaften weit verbreitet eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen durch seine Rolle in der Elektronentransportkette innerhalb der Mitochondrien aus . Es fungiert als Elektronenträger und erleichtert den Transfer von Elektronen von NADH und FADH2 zu Komplex III, was letztendlich zur Produktion von ATP führt . Darüber hinaus wirkt this compound als starkes Antioxidans und schützt Zellmembranen und Low-Density-Lipoprotein (LDL) vor oxidativem Schaden . Es trägt auch zur Regeneration von Vitamin E aus seiner oxidierten Form bei, wodurch seine antioxidativen Wirkungen verstärkt werden .
Ähnliche Verbindungen:
Ubiquinon (CoQ10): Die oxidierte Form von CoQ10, die im Vergleich zu this compound eine geringere Bioverfügbarkeit aufweist.
Einzigartigkeit von this compound: this compound ist aufgrund seiner höheren Bioverfügbarkeit und überlegenen antioxidativen Eigenschaften im Vergleich zu Ubiquinon einzigartig . Seine Fähigkeit, direkt an der Elektronentransportkette teilzunehmen und Zellstrukturen vor oxidativem Stress zu schützen, macht es zu einer wertvollen Verbindung in der Forschung und in therapeutischen Anwendungen .
Wirkmechanismus
Target of Action
Ubiquinol primarily targets biological membranes and human low-density lipoprotein (LDL) . It acts as an active antioxidant, preventing the initiation and propagation of lipid peroxidation in these targets .
Mode of Action
This compound interacts with its targets through a redox cycle, where it exchanges two electrons between its reduced (this compound) and oxidized (ubiquinone) forms . This electron exchange is central to its role in cellular energy production and antioxidant protection .
Biochemical Pathways
This compound plays a key role in the mitochondrial respiratory chain. It shuttles electrons from mitochondrial complexes like NDSH, ubiquinone reductase (complex 1), and succinate, ubiquinone reductase (complex 2), to this compound cytochrome c reductase (complex 3) . This process is essential for cellular energy production .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). The this compound form, having two additional hydrogens, results in the conversion of two ketone groups into hydroxyl groups on the active portion of the molecule . This increases the polarity of the CoQ10 molecule and may significantly enhance the bioavailability of this compound .
Result of Action
The primary result of this compound’s action is the prevention of lipid peroxidation in biological membranes and human low-density lipoprotein (LDL) . This antioxidant action helps maintain cellular defense against oxidative damage . Additionally, this compound sustains the effects of vitamin E by regenerating the vitamin from the tocopheroxyl radical .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antioxidants like vitamin E can enhance this compound’s antioxidant activity by allowing it to regenerate from the tocopheroxyl radical . Furthermore, the dietary intake of this compound can also affect its concentration in the body .
Biochemische Analyse
Biochemical Properties
Ubiquinol is involved in the electron transport chain (ETC), a complex process that occurs within the mitochondria . It acts as an electron transporter in the redox pair consisting of the oxidized species ubiquinone (CoQ10) and the reduced species this compound (CoQ10 H2) .
Cellular Effects
This compound plays a vital role in the production of cellular energy. It is responsible for generating ATP, the energy currency of the cell . Furthermore, it efficiently protects membrane phospholipids and serum low-density lipoprotein from lipid peroxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an electron transporter in the redox pair. This reversible redox process is characteristic of this pair .
Temporal Effects in Laboratory Settings
This compound has an important stability problem which hampers its storage and formulation. It can be easily transformed into its oxidized form—ubiquinone—even at low temperature . A new cocrystal of this compound with vitamin B3 nicotinamide (UQ-NC) exhibited excellent stability, improved dissolution properties, and higher bioavailability .
Dosage Effects in Animal Models
Its high bioavailability suggests that it could have significant effects at different dosages .
Metabolic Pathways
This compound is involved in the electron transport chain, a key metabolic pathway that generates ATP . It interacts with various enzymes and cofactors in this process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in the electron transport chain and its lipid-soluble nature .
Subcellular Localization
This compound is primarily located within the mitochondria, where it participates in the electron transport chain . Its activity and function are closely tied to its subcellular localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ubiquinol can be synthesized through various chemical processes. One common method involves the reduction of ubiquinone (the oxidized form of CoQ10) using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The reaction typically occurs under mild conditions, with the temperature and pressure carefully controlled to ensure the complete reduction of ubiquinone to this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation, where specific strains of bacteria or yeast are used to produce CoQ10, which is then chemically reduced to this compound . This method is preferred due to its cost-effectiveness and scalability. The fermentation process is followed by extraction and purification steps to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Reaktionstypen: Ubiquinol durchläuft hauptsächlich Redoxreaktionen, bei denen es zwischen seiner reduzierten Form (this compound) und seiner oxidierten Form (Ubiquinon) wechselt . Dieser Redoxzyklus ist entscheidend für seine Rolle bei der zellulären Energieproduktion und dem antioxidativen Schutz .
Häufige Reagenzien und Bedingungen:
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind this compound und Ubiquinon, die an der Elektronentransportkette innerhalb der Mitochondrien teilnehmen, um ATP zu produzieren .
Vergleich Mit ähnlichen Verbindungen
Ubiquinone (CoQ10): The oxidized form of CoQ10, which is less bioavailable compared to ubiquinol.
Vitamin E: Another antioxidant that works synergistically with this compound to protect cells from oxidative damage.
Uniqueness of this compound: this compound is unique due to its higher bioavailability and superior antioxidant properties compared to ubiquinone . Its ability to directly participate in the electron transport chain and protect cellular structures from oxidative stress makes it a valuable compound in both research and therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H92O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42,60-61H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTNKSLOFHEFPK-UPTCCGCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H92O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90912840 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
865.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
992-78-9, 5677-55-4 | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=992-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ubiquinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ubiquinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11340 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrocoenzyme Q10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90912840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UBIQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9NL0C577Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinol-10 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013111 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ubiquinol's primary target is the mitochondria, the powerhouse of the cell. As a crucial component of the electron transport chain, this compound donates electrons, facilitating energy production in the form of ATP [, ]. Beyond its role in energy production, this compound acts as a potent antioxidant, particularly within lipid membranes, protecting them from peroxidative damage caused by free radicals []. This antioxidant action is closely intertwined with its redox state, with this compound exhibiting superior antioxidant capacity compared to its oxidized form, ubiquinone [, ].
ANone: While several papers mention this compound-10, the specific structural data requested wasn't explicitly detailed within the provided research excerpts. A full spectroscopic analysis would typically involve techniques like NMR, IR, and Mass Spectrometry.
A: this compound, while a potent antioxidant, is known for its inherent instability, particularly in its reduced form. It easily oxidizes to ubiquinone, impacting its storage and formulation []. Research indicates that this compound is more stable within the protective environment of a gelatin capsule but exhibits instability when exposed to simulated gastric and intestinal fluids []. Formulation strategies, such as the development of a cocrystal with Vitamin B3 nicotinamide (UQ-NC), have shown promise in enhancing this compound's stability, dissolution, and bioavailability [].
A: this compound's primary catalytic role lies in its function as an electron carrier within the mitochondrial electron transport chain. Its reduced form, this compound, donates electrons, becoming oxidized to ubiquinone, which is then recycled back to this compound [, , ]. This cyclical process is essential for ATP synthesis, powering cellular activities. This compound's antioxidant activity stems from its ability to scavenge free radicals, effectively interrupting lipid peroxidation chain reactions [, , ]. This scavenging activity is more pronounced in this compound compared to ubiquinone, highlighting its importance in maintaining cellular redox balance.
ANone: While the provided research abstracts don't explicitly mention the use of computational methods like QSAR for this compound, these techniques are commonly employed in drug design and could be relevant to optimizing this compound delivery or developing novel analogs.
A: this compound is inherently unstable and prone to oxidation, especially outside of its cellular environment [, ]. Formulating this compound as a cocrystal with Vitamin B3 nicotinamide has been shown to improve its stability significantly compared to commercially available forms []. This underscores the importance of formulation strategies in overcoming the inherent instability of this compound and maximizing its therapeutic potential.
A: Research indicates that this compound exhibits superior bioavailability compared to ubiquinone, its oxidized counterpart. This difference arises from its more efficient incorporation into mixed micelles during digestion and its enhanced uptake and transport by intestinal cells, a process seemingly dependent on glutathione []. Intravenously administered this compound effectively reaches target organs, including the brain and myocardium, leading to sustained elevation of CoQ10 levels in these tissues, potentially offering prolonged antioxidant protection [].
A: Preclinical studies employing a rat model of myocardial infarction demonstrated that intravenous administration of this compound effectively reduced the size of left ventricle aneurysms and mitigated the development of left ventricular hypertrophy []. In a separate rat model of renal ischemia-reperfusion injury, oral supplementation with this compound provided significant protection against kidney damage. This protective effect was linked to the compound's ability to maintain redox balance and regulate inflammatory responses []. In clinical research, a double-blind, placebo-controlled trial involving elderly patients undergoing aortic valve replacement highlighted the potential benefits of this compound supplementation []. Treatment with this compound successfully counteracted the post-operative decline and oxidation of plasma CoQ10 levels []. Notably, this compound also demonstrated a significant reduction in post-operative troponin I levels, a marker of cardiac muscle damage [].
ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance related to this compound.
A: Studies indicate that this compound acetate, a more stable form of this compound, did not show any genotoxic potential in standard in vitro assays []. A subchronic toxicity study in rats found no adverse effects in males even at the highest dose tested (600 mg/kg/day) [].
A: A study exploring the effects of this compound supplementation on social behavior in common marmosets exemplifies cross-disciplinary research []. This research combined elements of behavioral science, nutritional biochemistry, and advanced data analysis techniques to investigate the impact of this compound on social motivation and physiological parameters []. The integration of infrared thermal imaging to detect subtle body temperature changes alongside behavioral assessments underscores the value of interdisciplinary approaches in unraveling the multifaceted effects of this compound [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





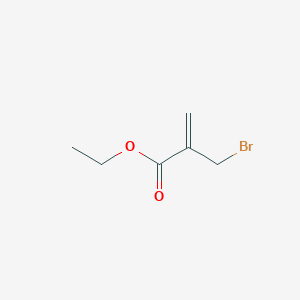
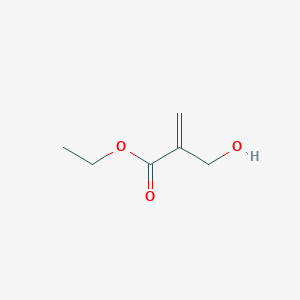
![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)
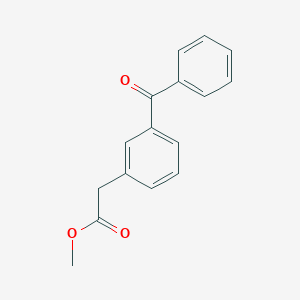
![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)
